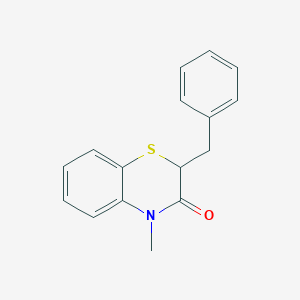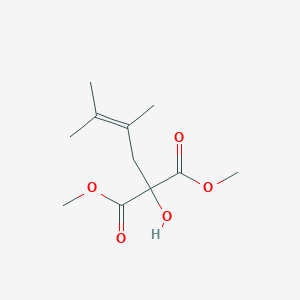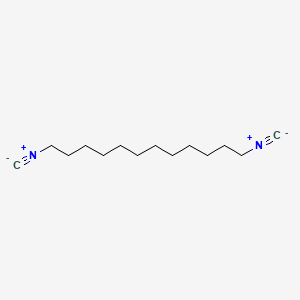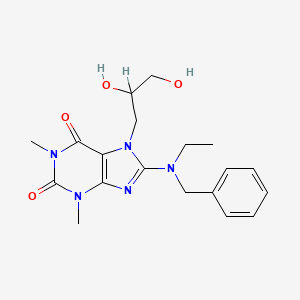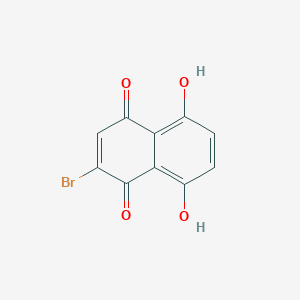![molecular formula C15H13NSSe B14432380 Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- CAS No. 78386-96-6](/img/structure/B14432380.png)
Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-: is an organoselenium compound that features a benzene ring substituted with a seleno group and an isothiocyanato group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- typically involves the reaction of a seleno compound with an isothiocyanate derivative. One common method is the nucleophilic substitution reaction where a seleno group is introduced to the benzene ring via a suitable seleno reagent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific temperature and pressure conditions to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of catalysts such as aluminum chloride.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for introducing selenium and isothiocyanato groups into molecules .
Biology:
- Investigated for its potential as an anticancer agent due to the biological activity of selenium compounds .
Medicine:
- Potential applications in drug development, particularly in designing molecules with anticancer and antioxidant properties .
Industry:
Wirkmechanismus
The mechanism by which Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- exerts its effects involves the interaction of the seleno group with biological molecules. Selenium compounds are known to generate reactive oxygen species (ROS) which can induce apoptosis in cancer cells . The isothiocyanato group can also interact with cellular proteins, leading to the inhibition of key enzymes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Phenyl isothiocyanate: Similar structure but lacks the seleno group.
Phenethyl isothiocyanate: Contains a phenethyl group instead of the seleno group.
Selenocysteine: An amino acid containing selenium, but with a different functional group arrangement.
Uniqueness: Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]- is unique due to the presence of both selenium and isothiocyanato groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
78386-96-6 |
|---|---|
Molekularformel |
C15H13NSSe |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
(2-isothiocyanato-2-phenylethyl)selanylbenzene |
InChI |
InChI=1S/C15H13NSSe/c17-12-16-15(13-7-3-1-4-8-13)11-18-14-9-5-2-6-10-14/h1-10,15H,11H2 |
InChI-Schlüssel |
YDNLGDAOAZHJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[Se]C2=CC=CC=C2)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
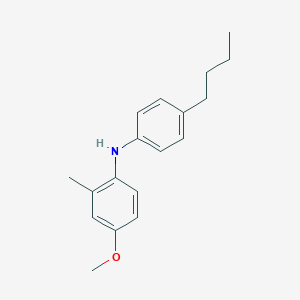
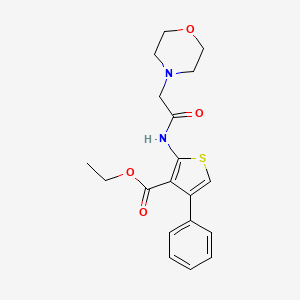
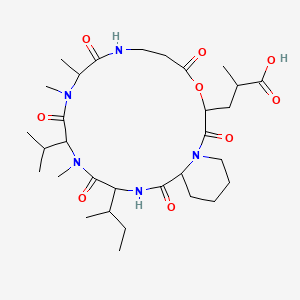
![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
